Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate is a chemical compound with the molecular formula C14H24O4Si2 and a molecular weight of 312.5090 . This compound is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume .
Vorbereitungsmethoden
The synthesis of Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate typically involves the reaction of 5-methoxysalicylic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide. Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and specific catalysts to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate has various scientific research applications:
Wirkmechanismus
The mechanism of action of Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups provide steric protection and increase the compound’s volatility, making it more amenable to analysis by gas chromatography or mass spectrometry . The molecular targets and pathways involved depend on the specific application and the type of reaction the compound undergoes .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate can be compared with other similar compounds such as:
- Trimethylsilyl 2,4,6-tris[(trimethylsilyl)oxy]benzoate
- Benzoic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Trimethylsilyl 3-methoxy-2-(2-oxo-2-[(trimethylsilyl)oxy]ethoxy)benzoate These compounds share similar structural features but differ in the position and number of trimethylsilyl groups, which can affect their chemical properties and applications . This compound is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
55517-47-0 |
---|---|
Molekularformel |
C14H24O4Si2 |
Molekulargewicht |
312.51 g/mol |
IUPAC-Name |
trimethylsilyl 5-methoxy-2-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C14H24O4Si2/c1-16-11-8-9-13(17-19(2,3)4)12(10-11)14(15)18-20(5,6)7/h8-10H,1-7H3 |
InChI-Schlüssel |
GUHTUWJDGSTVMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.